6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common method starts with the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives. These derivatives are then reacted with hydrazonoyl chloride derivatives to yield the desired 1,3,4-thiadiazole compound .
Chemical Reactions Analysis
6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Scientific Research Applications
6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for potential anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, its antitumoral activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to cell death .
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticoronavirus and antitumoral activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various medicinal applications.
Properties
Molecular Formula |
C17H18N6OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-10(2)15-19-20-17-23(15)21-16(25-17)14-9-18-22(11(14)3)12-5-7-13(24-4)8-6-12/h5-10H,1-4H3 |
InChI Key |
ZASPURQFWMGFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C3=NN4C(=NN=C4S3)C(C)C |
Origin of Product |
United States |
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